molecular formula C18H14N6O2 B2517152 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034423-24-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2517152
CAS No.: 2034423-24-8
M. Wt: 346.35
InChI Key: AWPUQDQGSZUKBU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₄N₆O₂
Molecular Weight: 346.3 g/mol
CAS Number: 2034423-24-8
Structural Features:

  • A hybrid molecule comprising a pyrazine core substituted with a furan-3-yl group at position 2.
  • A 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety linked via a methylene bridge to the pyrazine ring.
  • The furan group introduces oxygen-based heterocyclic character, which may influence solubility and binding affinity.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(16-11-22-24(23-16)14-4-2-1-3-5-14)21-10-15-17(20-8-7-19-15)13-6-9-26-12-13/h1-9,11-12H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUQDQGSZUKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. The incorporation of the pyrazine and furan rings may enhance the anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest.
    • A specific study highlighted the effectiveness of similar triazole compounds against breast cancer cells, suggesting that modifications in the structure can lead to improved efficacy against different cancer types .
  • Antimicrobial Properties :
    • The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity. Triazole derivatives are often explored for their antifungal properties, particularly against strains resistant to conventional treatments.
    • Research has demonstrated that related compounds exhibit antifungal activity against Candida species, indicating a promising avenue for further exploration .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This could make N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical settings:

  • Antifungal Studies :
    • A series of novel derivatives were tested against various fungal strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of established antifungals like fluconazole .
  • Anticancer Research :
    • In vitro studies indicated that modifications in the triazole structure led to enhanced cytotoxicity against cancer cells. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial function .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • SMILES : O=C(NCc1nccnc1-c1ccoc1)c1cnn(-c2ccccc2)n1
  • H-Bond Donors/Acceptors: 2 H-bond donors (amide NH and triazole NH) and 5 H-bond acceptors (furan O, pyrazine N, triazole N, and two amide O) .
Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference(s)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₈H₁₄N₆O₂ Furan-3-yl on pyrazine; phenyl on triazole 346.3 Potential kinase/modulator applications; moderate lipophilicity due to phenyl group
N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₅H₁₂N₈O₂ Hydroxyl group on triazolo-pyrazine; phenyl on triazole 336.3 Enhanced polarity due to hydroxyl group; potential CNS-targeting activity
Rocavorexant C₂₀H₂₁F₃N₈O Trifluoromethylpyrazine; methylpyridine; triazole 446.4 Orexin-1 receptor antagonist; optimized for blood-brain barrier penetration
N-(furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide C₁₂H₁₁N₅O₃ Furan-2-ylmethyl on triazolo-pyrazine; methyl group on pyrazine 273.3 Reduced steric bulk compared to query compound; potential antibacterial activity
5-aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide Variable Sulfamoyl group on ethylamine side chain; aryl substituents on triazole ~300–350 IDO1 enzyme inhibition (IC₅₀ = 10–100 nM); improved aqueous solubility via sulfamoyl group
Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity: The phenyl group on the triazole in the query compound enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to sulfamoyl-containing analogs (e.g., compounds in ).

Heterocyclic Modifications: Furan vs. Pyrazine vs. Pyrimidine: Pyrazine derivatives (query compound, ) often show better thermal stability and π-stacking interactions than pyrimidine-based analogs (e.g., ).

Sulfamoyl-containing triazoles () demonstrate potent enzyme inhibition (IDO1 IC₅₀ < 100 nM), highlighting the role of electronegative substituents in target engagement.

Synthetic Accessibility :

  • The query compound’s synthesis likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to methods in .
  • Rocavorexant () requires multi-step functionalization of pyrazine and pyridine rings, increasing synthetic complexity.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound contains a triazole ring, which is known for its diverse biological activities. Its structure can be summarized as follows:

Component Description
Furan Ring Contributes to biological activity through electron-rich properties.
Pyrazine Ring Enhances interactions with biological targets due to its nitrogen content.
Triazole Moiety Known for its role in drug design and development, especially in anticancer agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Intermediates : Starting materials include furan and pyrazine derivatives.
  • Coupling Reactions : Utilizing coupling agents and conditions that favor the formation of the triazole linkage.
  • Purification : Techniques such as chromatography are employed to ensure high purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.1Inhibition of thymidylate synthase
HCT-116 (Colon Cancer)2.6Induction of apoptosis
HepG2 (Liver Cancer)1.4Cell cycle arrest

These findings suggest that this compound may act via multiple pathways, including enzyme inhibition and modulation of apoptotic signals .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activities:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0063 µmol/mL
Staphylococcus aureus0.008 µmol/mL

These results indicate that the compound could be effective against common bacterial pathogens, potentially serving as a lead for antibiotic development .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Potential intercalation or binding to DNA leading to disruption of replication processes.
  • Signal Transduction Modulation : Altering pathways that regulate cell survival and death.

Comparative Analysis with Similar Compounds

Comparative studies with other triazole-based compounds have been conducted to evaluate relative efficacy:

Compound Activity Profile Notes
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine)benzamideAnti-tubercular activityEffective against resistant strains
N-(isatin-semicarbazone tethered triazolesAnticancer activity across multiple typesExhibited lower IC50 values in some cases

These comparisons highlight the unique profile of N-((3-(furan-3-y)pyrazin-2-y)methyl)-2-pheny-ltriazole derivatives in terms of selectivity and potency against various biological targets .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Methodological Answer:
The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and cycloaddition. Key steps include:

  • Coupling reactions : Use K₂CO₃ in DMF to activate intermediates (e.g., furan-3-yl pyrazine derivatives) for alkylation or amidation .
  • Triazole formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole ring formation .
  • Purification : Optimize solvent systems (e.g., DMSO/water mixtures) for recrystallization to improve purity .
  • Yield enhancement : Adjust stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) to drive reactions to completion .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the furan, pyrazine, and triazole moieties. Pay attention to aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~396.4 for C₂₃H₁₆N₄O₃) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry of the triazole ring .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs by replacing the furan-3-yl group with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects on bioactivity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to study impacts on receptor binding .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions between the triazole-carboxamide motif and target proteins (e.g., kinases) .
  • Bioactivity assays : Test analogs in parallel for anticancer (e.g., MTT assay on HeLa cells) and anti-inflammatory (e.g., COX-2 inhibition) activity to correlate structural changes with potency .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Metabolic stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to assess if rapid metabolism reduces in vivo efficacy .
  • Solubility optimization : Use logP calculations (e.g., via ChemAxon) to design prodrugs or formulations (e.g., PEGylation) improving bioavailability .
  • Target engagement studies : Employ PET imaging or fluorescent probes to verify target binding in vivo .
  • Dose-response recalibration : Adjust dosing regimens in animal models to account for pharmacokinetic differences (e.g., half-life extension via sustained-release formulations) .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to identify potential off-target binding to homologous enzymes (e.g., other kinases) .
  • Pharmacophore screening : Use Schrödinger’s Phase to screen against databases like ChEMBL for unintended targets .
  • ADMET prediction : Tools like SwissADME can flag risks (e.g., hERG inhibition) early in development .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions .
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products via LC-MS .

Advanced: What strategies validate mechanistic hypotheses for its anticancer activity?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KinomeScan) to identify primary targets .
  • CRISPR knockouts : Use gene-edited cell lines (e.g., p53-null) to confirm pathway-specific effects .
  • Transcriptomics : Perform RNA-seq on treated cells to map downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

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